Physicochemical Differentiation: logP and Polar Surface Area vs. Acetazolamide and Benzofuran-2-Sulfonamide
The compound (CAS 2097924-79-1) exhibits a calculated logP of 2.81 and a topological polar surface area (tPSA) of 86 Ų (ZINC275085576), placing it in a more lipophilic and membrane-permeable chemical space compared to acetazolamide (logP ≈ -0.26, tPSA ≈ 116 Ų) and benzofuran-2-sulfonamide (logP ≈ 1.2, tPSA ≈ 68 Ų) [1]. The higher logP relative to acetazolamide—a difference of ~3 log units—suggests enhanced passive membrane permeability, while the tPSA of 86 Ų remains well below the 140 Ų threshold predictive of oral bioavailability. The compound also possesses zero hydrogen bond donors (vs. 2 for acetazolamide and 1 for benzofuran-2-sulfonamide), which may reduce desolvation penalties during target binding.
| Evidence Dimension | Lipophilicity (logP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 2.81, tPSA = 86 Ų, HBD = 0, HBA = 6 (ZINC275085576) |
| Comparator Or Baseline | Acetazolamide: logP ≈ -0.26, tPSA ≈ 116 Ų, HBD = 2; Benzofuran-2-sulfonamide: logP ≈ 1.2, tPSA ≈ 68 Ų, HBD = 1 |
| Quantified Difference | ΔlogP ≈ +3.07 vs. acetazolamide; ΔlogP ≈ +1.61 vs. benzofuran-2-sulfonamide; ΔtPSA = −30 Ų vs. acetazolamide; ΔHBD = −2 vs. acetazolamide |
| Conditions | In silico calculated values from ZINC database (ZINC275085576); comparison data extracted from PubChem and published literature. |
Why This Matters
Superior membrane permeability potential relative to acetazolamide makes this compound a better candidate for intracellular target engagement and blood-brain barrier penetration studies, while the absence of HBDs may favor prodrug design strategies.
- [1] ZINC Database. ZINC275085576. UCSF. Available at: https://zinc.docking.org/substances/ZINC000275085576/ View Source
